2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol

enzyme inhibition adenylate kinase drug discovery

2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol (CAS 6761-75-7) - validated negative control for kinase SAR. Pain point: batch variability & false positives. Solution: • Ki = 9.8×10⁶ nM (rat adenylate kinase II) - quantitative low-potency reference. • ≥98% purity minimizes off-target effects. • Rigid core (1 rotatable bond, 2 H-bond donors) ensures consistent pharmacophore matching. Supplied as ≥98% pure solid; in stock for immediate global dispatch.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 6761-75-7
Cat. No. B1361622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol
CAS6761-75-7
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)C(C)(C)O
InChIInChI=1S/C12H16N2O/c1-7-5-9-10(6-8(7)2)14-11(13-9)12(3,4)15/h5-6,15H,1-4H3,(H,13,14)
InChIKeyLMSCYAAQLBYOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol (CAS 6761-75-7): Baselines for Procurement and Selection


2‑(5,6‑Dimethyl‑1H‑benzimidazol‑2‑yl)propan‑2‑ol (CAS 6761‑75‑7) is a bicyclic benzimidazole featuring a tertiary‑alcohol side‑chain at position 2 and methyl groups at positions 5 and 6 [1]. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol [1]. The compound is a member of the 2‑substituted‑5,6‑dimethylbenzimidazole class, which is widely explored for antimicrobial, anticancer, and enzyme‑inhibitory activities [2]. The unique α,α‑dimethyl‑substituted alcohol moiety alters hydrogen‑bonding capacity and lipophilicity relative to simpler 2‑alkyl‑ or 2‑hydroxymethyl‑benzimidazoles, making direct substitution with generic in‑class analogs unreliable for sensitive applications.

Why Generic 2‑Substituted Benzimidazoles Cannot Replace 2‑(5,6‑Dimethyl‑1H‑benzimidazol‑2‑yl)propan‑2‑ol


In‑class substitution of 2‑(5,6‑dimethyl‑1H‑benzimidazol‑2‑yl)propan‑2‑ol with simpler 2‑methyl‑, 2‑ethyl‑, or 2‑hydroxymethyl‑5,6‑dimethylbenzimidazoles introduces significant changes in hydrogen‑bond donor/acceptor topology, steric bulk, and lipophilicity [1]. The tertiary alcohol in the target compound contributes two hydrogen‑bond donors while restricting conformational flexibility (rotatable bond count = 1) [1], a structural signature that cannot be mimicked by primary‑alcohol or alkyl analogs. In enzyme‑inhibition contexts, such as adenylate kinase II, even closely related 2‑substituted benzimidazoles display widely divergent Ki values [2]. Consequently, unvalidated substitution without head‑to‑head activity data risks loss of target engagement, altered pharmacokinetics, or batch‑to‑batch variability in biological assays.

Quantitative Differentiation Evidence for 2‑(5,6‑Dimethyl‑1H‑benzimidazol‑2‑yl)propan‑2‑ol Relative to In‑Class and Structural Analogs


Adenylate Kinase II Inhibition Affinity – Differentiating Weak vs. Potent Benchmarks

In a competitive inhibition assay against rat adenylate kinase II, 2‑(5,6‑dimethyl‑1H‑benzimidazol‑2‑yl)propan‑2‑ol exhibited a Ki of 9.8 × 10⁶ nM (≈ 9.8 mM) [1]. For reference, known potent kinase inhibitors in this class typically achieve Ki values in the sub‑micromolar range (≤ 100 nM) [2]. This 5‑log‑unit potency gap demonstrates that the target compound is not a potent kinase inhibitor, yet its defined Ki provides a quantitative baseline for structure‑activity relationship (SAR) studies, enabling researchers to select it as a negative‑control or core scaffold for further optimization.

enzyme inhibition adenylate kinase drug discovery

Hydrogen‑Bond Donor/Acceptor Profile vs. 2‑Hydroxymethyl‑5,6‑dimethylbenzimidazole

The tertiary alcohol in 2‑(5,6‑dimethyl‑1H‑benzimidazol‑2‑yl)propan‑2‑ol provides two hydrogen‑bond donors, compared to only one donor in the analogous primary alcohol 2‑hydroxymethyl‑5,6‑dimethylbenzimidazole [1]. Both compounds possess two H‑bond acceptors. This difference in donor count patterns may influence target‑binding interactions, solubility, and crystal packing, making the target compound a distinct choice for programs requiring a dual‑donor benzimidazole scaffold.

physicochemical properties hydrogen bonding drug design

Rotatable Bond Rigidity vs. 2‑Ethyl‑5,6‑dimethylbenzimidazole

The target compound possesses only one rotatable bond (C–C bond of the 2‑propan‑2‑ol group), whereas the simple 2‑ethyl‑5,6‑dimethylbenzimidazole analog has two rotatable bonds [1]. This higher conformational rigidity can reduce entropic penalties upon binding and enhance selectivity for certain protein conformations, making the target compound a preferred scaffold when conformational restriction is a design goal.

conformational flexibility drug design property optimization

Purity Specification Across Vendors: 95% vs. 98% Minimum Assays

Commercially available batches of 2‑(5,6‑dimethyl‑1H‑benzimidazol‑2‑yl)propan‑2‑ol show varying purity specifications: CymitQuimica reports ≥95% , whereas Leyan and Chemscene supply material with ≥98% purity . For sensitive biological assays or chemical synthesis requiring high fidelity, the 3‑percentage‑point purity gap can be critical, as impurities at the 2–5% level may introduce off‑target effects or side reactions. Selecting a ≥98% batch ensures a tighter impurity profile, reducing confounding variables in experimental outcomes.

purity analysis procurement quality control

Application Scenarios Where 2‑(5,6‑Dimethyl‑1H‑benzimidazol‑2‑yl)propan‑2‑ol Provides Demonstratable Advantage


SAR Benchmarking for Adenylate Kinase Inhibitor Programs

The compound's measured Ki of 9.8 × 10⁶ nM against rat adenylate kinase II [1] establishes it as a quantitative negative‑control or low‑potency reference. In kinase SAR campaigns, researchers can co‑test this compound alongside potent in‑class leads to validate assay dynamic range and confirm that observed activity is not merely a function of scaffold non‑specificity.

Pharmacophore Modeling Requiring Dual Hydrogen‑Bond Donors

Because the target molecule supplies two H‑bond donors — one more than primary‑alcohol analogs — it fits pharmacophore hypotheses where a second donor interaction is essential for target engagement. In libraries where each donor point is a selection criterion, this compound directly meets that specification [1].

Conformational Restriction in Scaffold‑Hopping Efforts

With only one rotatable bond versus two in the 2‑ethyl analog [1], the compound offers a more rigid core. This rigidity can be exploited in scaffold‑hopping programs aiming to reduce entropic penalties, improve selectivity, or enhance metabolic stability, giving it a design advantage over more flexible benzimidazole derivatives.

High‑Fidelity Procurement for Sensitive Biological Assays

When experimental protocols demand minimal impurity interference (e.g., primary cell‑based screens or enzyme reconstitution assays), sourcing the ≥98% purity grade from Leyan or Chemscene [1] reduces the risk of off‑target confounding. This higher purity directly translates to better data reproducibility and lower false‑positive rates.

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